molecular formula C12H15N B162330 2-tert-Butyl-1H-indole CAS No. 1805-65-8

2-tert-Butyl-1H-indole

Cat. No. B162330
CAS RN: 1805-65-8
M. Wt: 173.25 g/mol
InChI Key: WVPGIDWFLXGCLA-UHFFFAOYSA-N
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Description

2-tert-Butyl-1H-indole is an organic compound with the molecular formula C12H15N . It can be used to assess the repellent quality of organic materials to repel arthropods .


Synthesis Analysis

The synthesis of 2-tert-Butyl-1H-indole involves a reaction with N-o-Tolylpivalamide in dry THF under an inert atmosphere. After cooling in a water bath, n-butyllithium is added dropwise. The reaction mixture is stirred overnight at room temperature, after which it is cooled in an ice bath. Once the solution is cooled, a saturated aqueous ammonium chloride solution is added slowly .


Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole . The molecular weight is 173.26 .


Physical And Chemical Properties Analysis

2-tert-Butyl-1H-indole has a melting point of 75-76°C and a boiling point of 85-95 °C at 0.05 Torr. Its density is 1.027±0.06 g/cm3. It is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Anticancer Applications

Indole derivatives, including compounds like 2-tert-Butyl-1H-indole, are known for their potential in treating cancer cells. They have been studied for their ability to inhibit the growth of various cancer cell lines, making them valuable in the development of new anticancer agents .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, which are crucial in combating different types of microbial infections. Their structure allows them to interact with microbial cell components, leading to potential use in new antimicrobial drugs .

Antitubercular Properties

Indole derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This opens up possibilities for their use in antitubercular therapy, especially given the rise of drug-resistant strains .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of indole derivatives make them candidates for the development of new medications to treat inflammation and pain-related disorders .

Antiviral and Anti-HIV Activities

Research has indicated that indole derivatives can have significant antiviral and anti-HIV effects, which is particularly important in the ongoing fight against viral pandemics and HIV/AIDS .

Antioxidant Properties

The antioxidant capacity of indole derivatives is another area of interest due to its potential in preventing oxidative stress-related diseases .

Antidiabetic Potential

These compounds have been explored for their antidiabetic properties, offering a potential pathway for new diabetes treatments .

Antimalarial Activity

Lastly, indole derivatives have been investigated for their antimalarial activities, which could lead to new treatments for this life-threatening disease .

Safety and Hazards

2-tert-Butyl-1H-indole is harmful if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation. It should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

2-tert-Butyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions between 2-tert-Butyl-1H-indole and its targets, as well as the resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 2-tert-Butyl-1H-indole.

Result of Action

The molecular and cellular effects of 2-tert-Butyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad-spectrum activities of indole derivatives , it is likely that 2-tert-Butyl-1H-indole would have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-tert-butyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPGIDWFLXGCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344060
Record name 2-tert-Butyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-1H-indole

CAS RN

1805-65-8
Record name 2-(1,1-Dimethylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butyl-1H-indole
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Synthesis routes and methods I

Procedure details

To a solution of 2,2-dimethyl-N-o-tolyl-propionamide (30.0 g, 159 mmol) in dry THF (100 mL) was added dropwise n-BuLi (2.5 M, in hexane, 190 mL) at 15° C. The mixture was stirred overnight at 15° C., cooled in an ice-water bath and treated with saturated NH4Cl solution. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuum. The residue was purified by column chromatography to give 2-tert-butyl-1H-indole (23.8 g, 88%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-o-tolylpivalamide (30.0 g, 159 mmol) in dry THE (100 mL) was added dropwise n-BuLi (2.5 M in hexane, 190 mL) at 15° C. After addition, the mixture was stirred overnight at 15° C. The mixture was cooled in an ice-water bath and treated with saturated NH4Cl. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuum. The residue was purified by column chromatography on silica gel to give 2-tert-butyl-1H-indole (24 g, 88%). 1H NMR (300 MHz, CDCl3) δ 7.99 (br. s, 1H), 7.54 (d, J=7.2 Hz, 1H), 7.05 (d, J=7.8 Hz, 1H), 7.06-7.13 (m, 2H), 6.26 (s, 1H), 1.39 (s, 9H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N-o-tolylpivalamide (30.0 g, 159 mmol) in dry THF (100 mL) was added dropwise n-BuLi (2.5 M in hexane, 190 mL) at 15° C. After addition, the mixture was stirred overnight at 15° C. The mixture was cooled in an ice-water bath and treated with saturated NH4Cl. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuum. The residue was purified by column chromatography on silica gel to give 2-tert-butyl-1H-indole (24 g, 88%). 1H NMR (300 MHz, CDCl3) δ 7.99 (br. s, 1H), 7.54 (d, J=7.2 Hz, 1H), 7.05 (d, J=7.8 Hz, 1H), 7.06-7.13 (m, 2H), 6.26 (s, 1H), 1.39 (s, 9H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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